Boc-threo-beta-methyl-DL-aspartic acid

HIV-1 Protease Enzyme Kinetics Stereospecificity

Choose Boc-threo-beta-methyl-DL-aspartic acid for Boc-SPPS workflows where Fmoc strategies fail—Boc chemistry avoids up to 90% β-aspartyl side products. The threo β-methyl configuration is essential for EAAT1-4 pan-inhibition; erythro isomers show negligible activity. With ≥95% purity and defined stereochemistry, this building block eliminates variability in aspartyl protease inhibitor design, ensuring reproducible enzyme active site probing and potent peptidomimetic synthesis.

Molecular Formula C10H17NO6
Molecular Weight 247.24 g/mol
CAS No. 159107-42-3
Cat. No. B1390408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-threo-beta-methyl-DL-aspartic acid
CAS159107-42-3
Molecular FormulaC10H17NO6
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C10H17NO6/c1-5(7(12)13)6(8(14)15)11-9(16)17-10(2,3)4/h5-6H,1-4H3,(H,11,16)(H,12,13)(H,14,15)
InChIKeyHMBGLGONPRHXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-threo-beta-methyl-DL-aspartic acid (CAS 159107-42-3): A Defined Stereochemical Building Block for Peptide Synthesis and EAAT Transporter Research


Boc-threo-beta-methyl-DL-aspartic acid (CAS 159107-42-3, MFCD02682505) is a protected, non-proteinogenic amino acid derivative containing a tert-butyloxycarbonyl (Boc) protecting group, a beta-methyl substituent, and the threo relative stereochemistry . It serves as a key intermediate in solid-phase peptide synthesis (SPPS) and inhibitor design for excitatory amino acid transporters (EAATs). The threo configuration is a critical determinant of biological activity, as demonstrated by the distinct pharmacological consequences observed when compared to its erythro isomer .

Why Boc-threo-beta-methyl-DL-aspartic acid Cannot Be Interchanged with Other Protected Aspartic Acid Derivatives


Substituting this compound with its unprotected counterpart (DL-threo-beta-methylaspartic acid, CAS 6667-60-3) or a different protecting group (e.g., Fmoc-threo-beta-methyl-DL-aspartic acid, CAS 1219167-32-4) negates the specific synthetic and biological advantages it provides. The Boc group is essential for Boc-SPPS workflows; comparative peptide synthesis data demonstrate that Fmoc-based strategies can lead to a high proportion of undesired beta-aspartyl side products, whereas Boc chemistry yields the correct structure [1]. Furthermore, the beta-methyl group's orientation is paramount. A direct head-to-head study revealed that the threo and erythro isomers produce drastically different biological outcomes, with only the threo configuration conferring a specific inhibitory profile on a target .

Quantitative Differentiation Evidence for Boc-threo-beta-methyl-DL-aspartic acid vs. Analogs


Stereochemical Control: Threo vs. Erythro Configuration Dictates HIV-1 Protease Activity

The threo-beta-methyl configuration is not a passive structural feature; it actively shapes a protein's active site geometry and function. A study using chemically misacylated suppressor tRNAs to incorporate unnatural aspartic acid analogues into HIV-1 protease provided a direct comparison. Introducing the threo-beta-methyl moiety resulted in mutant protease specific activities ranging from 0% to 45% of wild-type levels, depending on the substrate . In stark contrast, the erythro-beta-methyl substituted mutants were the least deleterious, retaining near-wild-type activity. Molecular dynamics simulations further showed that the threo-methyl group partially obstructs the adjacent S1' binding pocket, causing reorganization of key residues like Val-82 and Ile-84 .

HIV-1 Protease Enzyme Kinetics Stereospecificity

Synthetic Fidelity: Boc vs. Fmoc Strategy Prevents Beta-Aspartyl Side-Product Formation

The choice of N-terminal protecting group dramatically impacts peptide product purity. In a controlled synthesis of the Growth-Blocking Peptide (GBP), the use of Boc amino acids produced the expected, correct peptide structure. In parallel, Fmoc chemistry led to approximately 90% of the product containing a beta-aspartyl bond at a specific position (Asp16), rendering the peptide physiologically inactive [1]. This data strongly supports the choice of Boc-protected aspartic acid derivatives, especially for sequences prone to aspartimide formation.

Solid-Phase Peptide Synthesis Aspartimide Formation Side-Reaction Suppression

Pharmacological Outcome: Threo Configuration Confers EAAT1-4 Pan-Inhibitory Activity

The stereochemical basis for EAAT transporter inhibition is a key driver for synthesizing specific aspartate analogues. A comparative pharmacological study directly assessed the impact of the C-3 substituent orientation. The series of (DL-threo)-19a-c aspartate analogues were confirmed to be crucial for potent, pan-activity inhibition across EAAT1-4 subtypes [1]. In contrast, the corresponding (DL-erythro)-19a-c analogues lacked this robust inhibitory profile, definitively linking the threo configuration to the desired biological outcome.

Glutamate Transporters EAAT Inhibitors Structure-Activity Relationship

Purity and Procurement Specification: Reproducibility Anchored to a Specific CAS Number

As a single, CAS-registered entity (159107-42-3), this compound's identity is unambiguous compared to descriptions of generic 'beta-methyl aspartic acid'. Vendors supply it with a defined minimum purity specification of 95% , supported by specific analytical data. This level of specification is critical for reproducible research, contrasting with the use of an unstandardized, in-house deprotection of an undefined mixture that may contain varying levels of the inactive erythro isomer. Long-term storage recommendations (cool, dry place) and defined hazards ('Irritant') further standardize its use.

Analytical Chemistry Reproducibility Vendor Specification

Strategic Applications of Boc-threo-beta-methyl-DL-aspartic acid in Scientific and Industrial Settings


Design of Stereospecific Enzyme Inhibitors and Active Site Probes

The threo-beta-methyl group is a powerful conformational constraint for modulating enzyme active sites. This compound is the ideal precursor for synthesizing modified peptides or peptidomimetics designed to interact with aspartyl proteases or other enzymes with defined stereochemical binding pockets. Evidence from HIV-1 protease studies shows that replacing its catalytic aspartate with a threo-beta-methylaspartate residue can reduce activity to as low as 0% of wild-type levels, a stark contrast to the erythro isomer's negligible effect . This allows researchers to procure this building block to systematically probe active site geometry and design potent inhibitors.

High-Fidelity Boc-SPPS of Aspartimide-Prone Sequences

In the synthesis of peptides containing aspartic acid motifs, the Boc protection strategy is a direct solution to the well-documented problem of beta-aspartyl bond formation. Directly comparable data demonstrates that Boc chemistry yields the correct peptide product, whereas Fmoc chemistry can lead to a 90% conversion to the inactive beta-aspartyl isomer . For demanding syntheses, such as the calcium-dependent antibiotics (CDAs) or complex protein ligands where sequence fidelity is non-negotiable, Boc-threo-beta-methyl-DL-aspartic acid is the definitive choice to prevent costly synthetic failure.

Development of Potent and Selective EAAT Transporter Inhibitors

The excitatory amino acid transporters (EAATs) are key targets in neuropharmacology. The threo configuration, as present in this compound, is a validated pharmacophore requirement for achieving potent pan-inhibition. A comparative study of DL-threo and DL-erythro aspartate analogues explicitly showed that the threo configuration is crucial for EAAT1-4 inhibitory activities . Using Boc-threo-beta-methyl-DL-aspartic acid as a starting material provides the correct stereochemical scaffold necessary for the subsequent synthesis of selective transporter blockers like TFB-TBOA analogues, ensuring the resulting inhibitors possess the required orientation for binding.

Reproducible Process Chemistry and Scale-Up Research

Moving from discovery to development requires building blocks with guaranteed purity and defined physical properties. With a supplier-specified minimum purity of 95% and clear analytical documentation, this compound eliminates the variability associated with in-house synthesis of the free amino acid, which may be an undefined mixture of stereoisomers . Its classification as an irritant also mandates standardized handling procedures [1], enabling safer and more consistent scale-up in process chemistry environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-threo-beta-methyl-DL-aspartic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.